

# FAUC 365: A Technical Guide to Ki Values and Binding Affinity

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**FAUC 365** is a notable ligand targeting the dopamine D3 receptor, a key player in various neurological processes. This document provides a comprehensive technical overview of the binding characteristics of **FAUC 365**, focusing on its dissociation constant (Ki) values and the methodologies used to determine them. The information presented is intended to support research and development efforts in neuropharmacology and related fields.

## **Binding Affinity of FAUC 365**

The binding affinity of **FAUC 365** for the dopamine D3 receptor and other related receptors is a critical determinant of its pharmacological profile. The dissociation constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding interaction.

## **Quantitative Data Summary**

The following table summarizes the reported Ki values for **FAUC 365** at various dopamine receptor subtypes. This data is essential for understanding the compound's potency and selectivity.

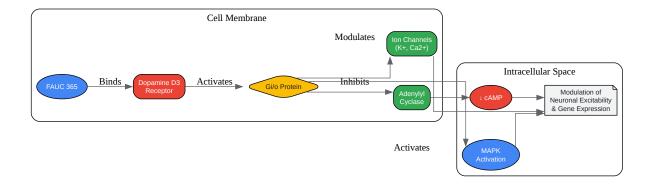


Receptor Subtype	Ki Value (nM)
Dopamine D3	0.50
Dopamine D1	8800
Dopamine D2 (long)	3600
Dopamine D2 (short)	2600
Dopamine D4.4	340

Note: The data presented is a synthesis of values reported in publicly available scientific literature.

## **Mechanism of Action and Signaling Pathway**

**FAUC 365** is a high-affinity ligand for the dopamine D3 receptor. Sources have described it as both a D3 receptor partial agonist and a selective antagonist, suggesting its functional activity may be context-dependent. The dopamine D3 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway. Upon activation, this pathway initiates a cascade of intracellular events.





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Dopamine D3 Receptor Signaling Pathway

## **Experimental Protocols**

The determination of Ki values for compounds like **FAUC 365** is typically achieved through radioligand binding assays. These assays are considered the gold standard for quantifying the interaction between a ligand and its receptor.

## Radioligand Competition Binding Assay for Ki Determination

This protocol provides a representative methodology for determining the Ki value of a test compound (e.g., **FAUC 365**) at the dopamine D3 receptor.

- 1. Materials and Reagents:
- Receptor Source: Cell membranes prepared from a stable cell line expressing the human dopamine D3 receptor (e.g., CHO or HEK 293 cells).
- Radioligand: A high-affinity radiolabeled ligand for the D3 receptor (e.g., [3H]-Spiperone or a more D3-selective radioligand).
- Test Compound: FAUC 365.
- Non-specific Binding Control: A high concentration of a known D3 receptor antagonist (e.g., Haloperidol).
- Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl<sub>2</sub>, 1 mM MgCl<sub>2</sub>, pH
  7.4.
- Scintillation Cocktail.
- Glass Fiber Filters.
- 96-well plates.



#### 2. Procedure:

- Membrane Preparation: Homogenize cells expressing the D3 receptor in a suitable buffer and centrifuge to pellet the cell membranes. Wash the membrane pellet and resuspend in the assay buffer to a desired protein concentration.
- Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
  - o Total Binding: Receptor membranes + Radioligand + Assay Buffer.
  - Non-specific Binding: Receptor membranes + Radioligand + a saturating concentration of the non-specific binding control.
  - Competition Binding: Receptor membranes + Radioligand + varying concentrations of the test compound (FAUC 365).
- Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
- Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
- Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
- Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

#### 3. Data Analysis:

- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC<sub>50</sub> value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).





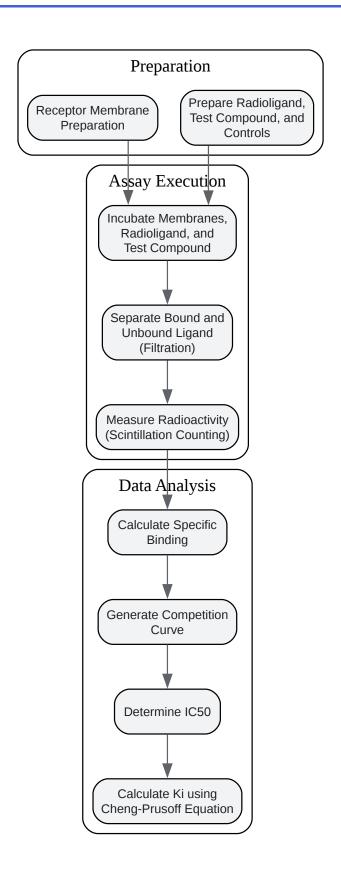
• Calculate the Ki value using the Cheng-Prusoff equation:

$$Ki = IC_{50} / (1 + [L]/Kd)$$

#### Where:

- $\circ~$  [L] is the concentration of the radioligand used in the assay.
- Kd is the dissociation constant of the radioligand for the receptor.





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Radioligand Binding Assay Workflow



### Conclusion

**FAUC 365** demonstrates high affinity and selectivity for the dopamine D3 receptor. The Ki values presented in this guide provide a quantitative basis for its interaction with various dopamine receptor subtypes. The methodologies outlined offer a framework for the experimental determination of these crucial binding parameters. This information is vital for researchers engaged in the design and development of novel therapeutics targeting the dopaminergic system.

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